Ethyl 3-(azidomethyl)-1,2-oxazole-4-carboxylate
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Overview
Description
Ethyl 3-(azidomethyl)-1,2-oxazole-4-carboxylate is a heterocyclic compound that contains an azide group, an oxazole ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(azidomethyl)-1,2-oxazole-4-carboxylate typically involves the reaction of ethyl 3-(bromomethyl)-1,2-oxazole-4-carboxylate with sodium azide. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the bromine atom with the azide group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(azidomethyl)-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:
Cycloaddition Reactions: The azide group can participate in [3+2] cycloaddition reactions with alkynes to form triazoles.
Substitution Reactions: The azide group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Cycloaddition Reactions: Copper(I) iodide is commonly used as a catalyst in the presence of a base such as triethylamine.
Substitution Reactions: Sodium azide is used for the substitution of halides.
Reduction Reactions: Hydrogen gas with a palladium catalyst is used for the reduction of azides to amines.
Major Products Formed
Cycloaddition Reactions: Formation of triazoles.
Substitution Reactions: Formation of substituted oxazole derivatives.
Reduction Reactions: Formation of amine derivatives.
Scientific Research Applications
Ethyl 3-(azidomethyl)-1,2-oxazole-4-carboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 3-(azidomethyl)-1,2-oxazole-4-carboxylate depends on the specific reactions it undergoes. For example, in cycloaddition reactions, the azide group reacts with alkynes to form triazoles through a concerted mechanism. In reduction reactions, the azide group is reduced to an amine via the transfer of hydrogen atoms.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(bromomethyl)-1,2-oxazole-4-carboxylate: Precursor in the synthesis of ethyl 3-(azidomethyl)-1,2-oxazole-4-carboxylate.
Ethyl 3-(hydroxymethyl)-1,2-oxazole-4-carboxylate: Similar structure but with a hydroxyl group instead of an azide group.
Uniqueness
This compound is unique due to the presence of the azide group, which imparts distinct reactivity and allows for the formation of triazoles through cycloaddition reactions. This makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
ethyl 3-(azidomethyl)-1,2-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O3/c1-2-13-7(12)5-4-14-10-6(5)3-9-11-8/h4H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJORLDVUPIVKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CON=C1CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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